1-Ethyl-9H-carbazole

CAS No.: 19275-57-1

Cat. No.: VC7955479

Molecular Formula: C14H13N

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19275-57-1 |

|---|---|

| Molecular Formula | C14H13N |

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | 1-ethyl-9H-carbazole |

| Standard InChI | InChI=1S/C14H13N/c1-2-10-6-5-8-12-11-7-3-4-9-13(11)15-14(10)12/h3-9,15H,2H2,1H3 |

| Standard InChI Key | HOQAPVYOGBLGOC-UHFFFAOYSA-N |

| SMILES | CCC1=C2C(=CC=C1)C3=CC=CC=C3N2 |

| Canonical SMILES | CCC1=C2C(=CC=C1)C3=CC=CC=C3N2 |

Introduction

Structural and Chemical Properties

Molecular Identity

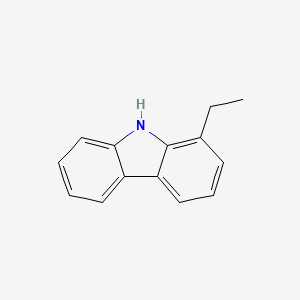

1-Ethyl-9H-carbazole (C₁₄H₁₃N) consists of a carbazole backbone with an ethyl group at the 1-position (Figure 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 195.26 g/mol | PubChem |

| IUPAC Name | 1-Ethyl-9H-carbazole | PubChem |

| SMILES | CCC1=C2C(=CC=C1)C3=CC=CC=C3N2 | PubChem |

| InChIKey | HOQAPVYOGBLGOC-UHFFFAOYSA-N | PubChem |

Thermodynamic Data

Limited thermochemical data exist for the 1-ethyl isomer. For comparison, its 9-ethyl counterpart exhibits:

Positional isomerism likely alters these values, but experimental studies are lacking.

Synthesis and Derivatization

Synthetic Routes

-

Regioselectivity: Carbazole’s aromatic system favors substitution at the 3- and 6-positions under electrophilic conditions . Achieving 1-position ethylation may require directed ortho-metalation or protective group strategies.

-

Purification: Recrystallization from ethanol or chloroform-ethanol mixtures is typical for carbazole derivatives .

Derivatives and Functionalization

Recent work on 9-ethylcarbazole derivatives highlights strategies applicable to the 1-ethyl analog:

-

Acetylation: 3-Acetyl-9-ethylcarbazole is synthesized via Friedel-Crafts acylation .

-

Piperazine Conjugates: 3-{[4-(Ethanesulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole demonstrates potential in materials science .

Materials Science Applications

Photorefractive Composites

9-Ethylcarbazole derivatives are used in photorefractive polymers due to their charge-transport properties . The 1-ethyl isomer may exhibit comparable behavior, but electronic effects of substitution position require investigation.

Electronic Properties

The ethyl group’s electron-donating effects could modulate carbazole’s HOMO-LUMO gap. Computational studies predict:

This minor difference may influence optoelectronic applications.

Future Directions

-

Synthetic Optimization: Develop regioselective methods for 1-ethyl substitution.

-

Biological Screening: Evaluate anticancer, antimicrobial, and antiviral activity.

-

Materials Characterization: Investigate charge transport in OLED or photovoltaic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume